molecular formula C10H12N2O B13493944 4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole

4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole

Cat. No.: B13493944
M. Wt: 176.21 g/mol
InChI Key: XCHVJJNMJKSGNU-UHFFFAOYSA-N
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Description

4-Ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole is a chemical compound with the molecular formula C₉H₁₀N₂O It is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole typically involves a multi-step process. One common method includes the cycloaddition of an alkyne with a hydrazine derivative to form the pyrazole ring. The reaction conditions often require the presence of a catalyst, such as silver or copper, and may be carried out in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under mild temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethynyl-1-methyl-1H-pyrazole
  • 4-Ethynyl-1-phenyl-1H-pyrazole
  • 4-Ethynyl-1-(2-hydroxyethyl)-1H-pyrazole

Uniqueness

4-Ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole is unique due to the presence of the oxolan-3-ylmethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility and reactivity, making it more versatile for various applications compared to its analogs .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-ethynyl-1-(oxolan-3-ylmethyl)pyrazole

InChI

InChI=1S/C10H12N2O/c1-2-9-5-11-12(6-9)7-10-3-4-13-8-10/h1,5-6,10H,3-4,7-8H2

InChI Key

XCHVJJNMJKSGNU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(N=C1)CC2CCOC2

Origin of Product

United States

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